Prepodyne

Description

Properties

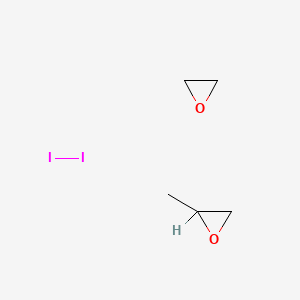

CAS No. |

26617-87-8 |

|---|---|

Molecular Formula |

C5H10I2O2 |

Molecular Weight |

355.94 g/mol |

IUPAC Name |

2-methyloxirane;molecular iodine;oxirane |

InChI |

InChI=1S/C3H6O.C2H4O.I2/c1-3-2-4-3;1-2-3-1;1-2/h3H,2H2,1H3;1-2H2; |

InChI Key |

UYKWDAPDQOLFRV-UHFFFAOYSA-N |

SMILES |

CC1CO1.C1CO1.II |

Canonical SMILES |

CC1CO1.C1CO1.II |

Synonyms |

poloxamer-iodone Prepodyne |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Prepodyne: A Technical Guide to Povidone-Iodine's Antimicrobial Action

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Prepodyne, an antiseptic agent whose efficacy is centered on its active ingredient, povidone-iodine (PVP-I). This document is intended for researchers, scientists, and drug development professionals, offering a detailed understanding of the molecular interactions and antimicrobial properties of this widely used biocide.

Executive Summary

This compound's antimicrobial activity is driven by the gradual release of free iodine from the povidone-iodine complex.[1][2] This free iodine is a potent, broad-spectrum microbicidal agent effective against a wide array of pathogens, including bacteria, viruses, and fungi.[1][3][4] Its mechanism is multifaceted, involving the rapid penetration of microbial cell walls and the subsequent disruption of critical cellular components. Key actions include the oxidation of proteins, interference with nucleic acids, and destabilization of the cell membrane.[1][3] This multi-pronged attack strategy is a primary reason for the notable absence of documented microbial resistance to povidone-iodine.

The Povidone-Iodine Complex: A Reservoir for Free Iodine

Povidone-iodine is a chemical complex of polyvinylpyrrolidone (povidone) and iodine.[2] The povidone polymer acts as a carrier and stabilizing agent for the iodine, allowing for a sustained release of free iodine upon application.[1][2] This controlled release minimizes the irritant properties often associated with elemental iodine while maintaining a prolonged antimicrobial effect.[1] An interesting characteristic of povidone-iodine solutions is that their bactericidal activity can increase with dilution up to a certain point, which is attributed to the greater availability of free iodine in more dilute solutions.[1]

Molecular Mechanism of Antimicrobial Action

The antimicrobial efficacy of this compound is not reliant on a single, specific target but rather on a simultaneous assault on multiple vital cellular components. This broad-based mechanism is fundamental to its wide spectrum of activity and the lack of acquired resistance in microorganisms.

Disruption of Microbial Cell Structures

Free iodine released from the povidone-iodine complex rapidly penetrates the cell walls of microorganisms.[1] Once inside the cell, it targets the fundamental building blocks of the organism.

Protein and Enzyme Inactivation

A primary mode of action is the oxidation of amino acids, particularly tyrosine and histidine, within microbial proteins.[1] This oxidative process alters the structure and function of these proteins, leading to the denaturation and inactivation of essential enzymes and structural proteins, ultimately resulting in cell death.[1]

Nucleic Acid Interference

Free iodine also interacts with the nucleic acids (DNA and RNA) of microorganisms.[1] These interactions can lead to the disruption of their structure and function, inhibiting replication and other vital genetic processes.[1]

Cell Membrane Disruption

The integrity of the microbial cell membrane is compromised by the interaction of iodine with the lipid bilayer.[1] This disruption leads to the leakage of cellular contents and ultimately results in cell lysis.[1]

Quantitative Antimicrobial Efficacy

The broad-spectrum activity of povidone-iodine has been demonstrated against a variety of clinically relevant pathogens. The following tables summarize its efficacy from various in vitro studies.

Table 1: Bactericidal Activity of Povidone-Iodine

| Microorganism | Povidone-Iodine Concentration | Contact Time | Log Reduction | Reference |

| Staphylococcus aureus (MRSA) | 10% | 15-60 sec | >4 | [1] |

| Staphylococcus aureus (MSSA) | 10% | 15-60 sec | >4 | [1] |

| Ocular Isolates (various) | 0.25% | 30 sec | No Growth | [5][6][7] |

| Cutibacterium acnes | 0.4% | 60 sec | Bactericidal | [8] |

| Clinically Relevant Bacteria | Various Formulations | 30-60 sec | >4 (>99.99% kill) | [9] |

Table 2: Virucidal Activity of Povidone-Iodine

| Virus | Povidone-Iodine Formulation/Concentration | Contact Time | Log Reduction | Reference |

| SARS-CoV-2 | 1% (undiluted) | 15 sec | >5 | [10] |

| SARS-CoV-2 | 0.5% (1:2 dilution) | 15 sec | >4 | [10] |

| MERS-CoV | 4%, 7.5%, 1% | 15 sec | >4 (>99.99% inactivation) | [11] |

| Enveloped & Non-enveloped viruses | Various | < 5 min | Virucidal | [11] |

| Human & Avian Influenza A | 1.56 mg/ml | Not specified | 23.0–97.5% reduction | [12] |

Table 3: Fungicidal Activity of Povidone-Iodine

| Microorganism | Povidone-Iodine Formulation/Concentration | Contact Time | Observation | Reference |

| Candida albicans | 10% | Not specified | Fungicidal | [13] |

| Aspergillus flavus | 10% | Not specified | Inhibition zone of 5 mm | |

| Fungal Biofilms (various) | 10% | Not specified | Fungicidal | [14] |

| Clinically Relevant Fungi | Various Formulations | 30-60 sec | >4 (>99.99% kill) | [9] |

Experimental Protocols

The antimicrobial efficacy of this compound and other povidone-iodine formulations is evaluated using standardized in vitro methods. The following are outlines of key experimental protocols.

Bactericidal Activity: Quantitative Suspension Test (based on EN 1276)

This test evaluates the bactericidal activity of a disinfectant in a liquid suspension.

-

Preparation of Test Organisms: Standardized cultures of test bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Enterococcus hirae) are prepared.

-

Test Solution Preparation: The disinfectant is prepared at the desired concentration(s).

-

Inoculation: A suspension of the test bacteria is mixed with an interfering substance (to simulate organic load) and then added to the disinfectant solution.

-

Contact Time: The mixture is maintained at a specified temperature for a defined contact time.

-

Neutralization: At the end of the contact time, an aliquot of the mixture is transferred to a neutralizing solution to stop the antimicrobial action.

-

Enumeration: The number of surviving bacteria is determined by plating the neutralized sample onto agar and incubating.

-

Calculation: The log reduction in bacterial count is calculated by comparing the number of surviving bacteria to the initial bacterial count. A 5-log reduction (99.999% kill) is typically required for a product to pass.[3]

Antimicrobial Activity: Time-Kill Procedure (based on ASTM E2315)

This method assesses the change in a microbial population over time after exposure to an antimicrobial agent.[15]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Test Setup: The liquid antimicrobial product is placed in a sterile container.

-

Inoculation: A specific volume of the microbial inoculum is added to the antimicrobial product and mixed thoroughly. A control with a saline solution instead of the antimicrobial is also prepared.

-

Sampling: At predetermined time intervals (e.g., 15s, 30s, 1 min, 5 min), aliquots are removed from the test and control containers.

-

Neutralization and Plating: The removed aliquots are immediately placed in a neutralizing broth, and then serial dilutions are plated onto agar.

-

Incubation and Enumeration: The plates are incubated, and the number of surviving microorganisms at each time point is counted.

-

Data Analysis: The log reduction of the microbial population is calculated for each time point and can be plotted to create a "kill curve".

Virucidal Activity Assessment (General Protocol)

This protocol outlines the general steps for determining the efficacy of a disinfectant against viruses.

-

Virus and Cell Culture Preparation: A specific virus and a suitable host cell line are propagated and quantified.

-

Test Mixture: The disinfectant is mixed with the virus suspension, often in the presence of an interfering substance.

-

Contact Time: The mixture is incubated for a defined period.

-

Neutralization/Dilution: The action of the disinfectant is stopped, typically by dilution, to a level that is not toxic to the host cells.

-

Infection of Host Cells: The treated virus suspension is used to infect the host cell cultures.

-

Incubation and Observation: The cell cultures are incubated and observed for cytopathic effects (CPE) or other indicators of viral replication.

-

Quantification: The viral titer is determined, and the log reduction is calculated compared to a control. A 4-log reduction (99.99% inactivation) is often the benchmark for virucidal efficacy.[16]

Fungicidal Activity Assessment (based on AOAC 955.17)

This method is used to evaluate the fungicidal properties of disinfectants.

-

Spore Suspension Preparation: A concentrated suspension of fungal spores (e.g., Trichophyton mentagrophytes) is prepared.

-

Disinfectant Dilutions: A series of dilutions of the test disinfectant are made.

-

Inoculation: The fungal spore suspension is added to each disinfectant dilution.

-

Contact Time: The mixture is held for a specified contact time (typically up to 10 minutes).

-

Neutralization and Culture: An aliquot from each dilution is transferred to a growth-promoting broth that neutralizes the disinfectant.

-

Incubation: The broth cultures are incubated for an extended period (e.g., 10 days) to allow for fungal growth.

-

Evaluation: The highest dilution of the disinfectant that kills the fungal spores is determined.

Conclusion

The mechanism of action of this compound, through its active ingredient povidone-iodine, is a robust and multi-targeted process that ensures broad-spectrum antimicrobial activity. Its ability to disrupt multiple essential cellular components of microorganisms simultaneously makes it a highly effective antiseptic and a critical tool in infection control. The extensive body of in vitro evidence supports its rapid and potent bactericidal, virucidal, and fungicidal properties. The lack of documented microbial resistance further underscores its value in clinical and research settings. This technical guide provides a foundational understanding of this compound's core mechanism, supported by quantitative efficacy data and standardized experimental methodologies, for the scientific and drug development communities.

References

- 1. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. EN 1276:2019 - Viroxy [viroxylabs.com]

- 4. Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Povidone-iodine concentration and in vitro killing time of bacterial corneal ulcer isolates | Digital Journal of Ophthalmology [djo.harvard.edu]

- 6. Povidone-iodine concentration and in vitro killing time of bacterial corneal ulcer isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Comparative in vitro evaluation of the antimicrobial activities of povidone-iodine and other commercially available antiseptics against clinically relevant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro virucidal activity of povidone iodine gargle and mouthwash against SARS-CoV-2: implications for dental practice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Virucidal benefits of povidone-iodine use on the ocular surface: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. store.astm.org [store.astm.org]

- 16. Evaluating the Virucidal Activity of Disinfectants According to European Union Standards [mdpi.com]

Navigating the Core Chemistry of Prepodyne: A Technical Guide to its Properties and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties and stability of Prepodyne solution, an antiseptic agent widely utilized in research, scientific, and drug development settings. The core active ingredient in this compound is povidone-iodine, a complex of polyvinylpyrrolidone (povidone or PVP) and iodine. This document, intended for researchers, scientists, and drug development professionals, delves into the fundamental chemical characteristics, stability under various conditions, and the methodologies used to assess these properties.

Core Chemical and Physical Properties

This compound solution is a dark brown, aqueous solution with a characteristic faint odor of iodine. Its efficacy and safety are intrinsically linked to its chemical and physical properties, which are summarized in the table below.

| Property | Value/Information | Source(s) |

| Active Ingredient | Povidone-Iodine | |

| Appearance | Dark brown liquid | |

| Odor | Faint, characteristic iodine odor | |

| pH (1% solution) | 1.5 - 3.5 | |

| Specific Gravity | Approximately 1.02 - 1.04 | |

| Solubility | Soluble in cold and mild-warm water, ethyl alcohol, isopropyl alcohol, polyethylene glycol, and glycerol. | |

| Boiling Point | Approximately 100°C |

Mechanism of Action: The Release of Free Iodine

The antimicrobial activity of this compound solution is not derived from the povidone-iodine complex itself, but from the free iodine that is slowly released from the povidone carrier in solution. This controlled release mechanism minimizes the toxicity associated with elemental iodine while maintaining a broad spectrum of microbicidal activity against bacteria, fungi, protozoa, and viruses. The free iodine kills microorganisms through the iodination of lipids and oxidation of cytoplasmic and membrane compounds.

Caption: Mechanism of action of povidone-iodine.

Stability of this compound Solution

The stability of this compound solution is crucial for its antiseptic efficacy. The concentration of "available iodine," which is the iodine released upon reduction, is a key parameter in assessing its stability. Povidone-iodine solutions are generally stable under normal storage conditions. However, their stability is influenced by several factors, including:

-

Temperature: Elevated temperatures accelerate the degradation of povidone-iodine, leading to a loss of available iodine. Storage above 25°C can result in a monthly loss of 0.5-1.2% of effective iodine.

-

Light: Direct sunlight and UV radiation can cause photodegradation. It is recommended to store the solution in a light-shielded container.

-

Container Seal: Improperly sealed containers can lead to the loss of effective ingredients.

For optimal stability, this compound solution should be stored in a closed, light-shielded container at a controlled room temperature, ideally around 4°C for long-term storage.

Degradation Pathways

The primary degradation pathway for povidone-iodine in aqueous solution involves the loss of available iodine. One of the known degradation byproducts is the formation of iodate. This process is accelerated by factors such as increased temperature and humidity.

Experimental Protocols

Assay of Available Iodine

This protocol determines the concentration of available iodine in the this compound solution, which is a critical quality control parameter.

Methodology:

-

Accurately weigh approximately 0.5 g of the povidone-iodine solution.

-

Dissolve the sample in 30 mL of water.

-

Titrate the solution with a standardized 0.02 mol/L sodium thiosulfate solution.

-

As the endpoint is approached (the solution becomes pale yellow), add 2 mL of starch indicator solution. The solution will turn a deep blue color.

-

Continue the titration with sodium thiosulfate until the blue color disappears.

-

Record the volume of sodium thiosulfate used and calculate the percentage of available iodine.

Caption: Workflow for the assay of available iodine.

Stability Testing Protocol

This protocol assesses the stability of this compound solution under specific storage conditions.

Methodology:

-

Obtain multiple, sealed containers of the this compound solution from the same batch.

-

Designate different storage conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, refrigerated at 4°C).

-

At predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months), remove a sample from each storage condition.

-

For each sample, perform the following tests:

-

Visual Inspection: Note any changes in color or precipitation.

-

pH Measurement: Determine the pH of the solution.

-

Assay of Available Iodine: Quantify the available iodine concentration as described in the previous protocol.

-

-

Analyze the data to determine the rate of degradation and establish a recommended shelf life under different storage conditions. A study on povidone-iodine solutions showed that the pH and available iodine were stable for 200 days in topical solutions stored at room temperature, both in opened and unopened bottles.

Conclusion

This compound solution, a povidone-iodine based antiseptic, possesses a well-defined set of chemical and physical properties that are critical to its function. Its stability is paramount to its efficacy and is influenced by environmental factors such as temperature and light. The standardized experimental protocols outlined in this guide are essential for the quality control and assurance of this compound solution in research and development settings. A thorough understanding of these characteristics will enable scientists and professionals to utilize this important antiseptic agent effectively and safely.

The Core of Prepodyne: A Technical Guide to Povidone-Iodine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource on the active ingredient of Prepodyne, Povidone-Iodine. We will delve into its chemical identity, mechanism of action, antimicrobial efficacy supported by quantitative data, and the experimental methodologies used to validate its performance.

Active Ingredient: Povidone-Iodine

The active pharmaceutical ingredient in this compound is Povidone-Iodine (PVP-I) .[1][2][3][4] It is a stable chemical complex of povidone (polyvinylpyrrolidone, PVP), a synthetic polymer, and elemental iodine.[3][4] This complex serves as a carrier for iodine, allowing for its sustained release and reducing the irritation associated with elemental iodine. This compound formulations typically contain varying concentrations of Povidone-Iodine, which in turn provide a specific percentage of titratable, or available, iodine, the active antimicrobial agent.[1][3] For instance, a 10% Povidone-Iodine solution provides 1% titratable iodine.

Chemical Structure

Povidone-Iodine is not a single molecule with a discrete structure but rather a complex formed between the polymer polyvinylpyrrolidone and diatomic iodine (I₂). The povidone polymer consists of repeating units of 1-vinyl-2-pyrrolidinone. The iodine is held within the helical structure of the povidone polymer. This interaction is not a permanent chemical bond, allowing for the gradual release of free iodine when the complex is in contact with biological surfaces.

The molecular formula for the repeating unit of povidone is (C₆H₉NO)n, and the complex is represented as (C₆H₉NO)n·xI₂.[3]

Mechanism of Action

The antimicrobial activity of Povidone-Iodine is attributed to the action of free iodine released from the povidone polymer carrier. This free iodine is a potent oxidizing agent and exerts its microbicidal effect through several mechanisms:

-

Rapid Penetration: Free iodine rapidly penetrates the cell walls of microorganisms.[5]

-

Oxidation of Cellular Components: It oxidizes key cellular components, including proteins, nucleotides, and fatty acids, leading to cell death.[1]

-

Protein Disruption: Iodine reacts with amino acids such as tyrosine and histidine in microbial proteins, altering their structure and rendering them non-functional. This disrupts critical enzymatic and structural proteins.[6]

-

Membrane Disruption: It interacts with unsaturated fatty acids in the cell membrane, altering its integrity and causing leakage of cellular contents.[6][5]

This multi-faceted mechanism of action is a key reason why microbial resistance to Povidone-Iodine is exceedingly rare.[5][7]

Antimicrobial Spectrum and Efficacy

Povidone-Iodine possesses a broad-spectrum antimicrobial activity, effective against a wide range of pathogens including:

-

Bacteria: Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][5]

-

Protozoa: [1]

-

Spores: It also demonstrates activity against bacterial spores with increased contact time.[1]

The following tables summarize the quantitative data on the efficacy of Povidone-Iodine from various studies.

Table 1: Bactericidal Efficacy of Povidone-Iodine against MRSA

| Povidone-Iodine Concentration | Organism | Contact Time | Protein Load | Outcome (Log Reduction) | Reference |

| 1% | MRSA (10 isolates) | 30 seconds | None | >5 | [7][8] |

| 10% | MRSA (10 isolates) | 30 seconds | 0.2% albumin | >5 | [7][8] |

Table 2: General Antimicrobial Efficacy of Povidone-Iodine

| Povidone-Iodine Concentration | Organism | Contact Time | Outcome | Reference |

| 0.25% | S. aureus | 30 seconds | No growth | [8] |

| 0.5% | S. aureus | 1 minute | ≥5 log reduction | [8] |

| 0.25% | K. aerogenes | 5 seconds | ≥5 log reduction | [8] |

| Not Specified | Antiseptic-resistant clinical isolates | 30 seconds | High bactericidal activity | [8] |

| Not Specified | Biofilms of antiseptic-resistant species | 10 minutes | No viable cells | [8] |

Table 3: Virucidal Efficacy of Povidone-Iodine against SARS-CoV-2

| Povidone-Iodine Concentration | Virus | Contact Time | Outcome | Reference |

| 0.5% | SARS-CoV-2 | 15 seconds | Complete inactivation (>3 log10 reduction) | |

| 1.25% | SARS-CoV-2 | 15 seconds | Complete inactivation (>3 log10 reduction) | |

| 2.5% | SARS-CoV-2 | 15 seconds | Complete inactivation (>3 log10 reduction) | [9] |

Experimental Protocols

The efficacy of Povidone-Iodine is validated through standardized in vitro testing methods. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Preparation of Reagents: A series of twofold dilutions of Povidone-Iodine are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: A standardized suspension of the test microorganism (e.g., MRSA) is added to each dilution of the antiseptic. A positive control (broth with inoculum, no antiseptic) and a negative control (broth only) are also prepared.

-

Incubation: The inoculated tubes or microplate wells are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Observation: Following incubation, the tubes or wells are visually inspected for turbidity, which indicates microbial growth. The lowest concentration of Povidone-Iodine that shows no visible growth is recorded as the MIC.

Time-Kill Assay

This assay measures the rate at which an antiseptic kills a microbial population over time.

Methodology:

-

Preparation: A standardized inoculum of the test microorganism is added to a specific concentration of the Povidone-Iodine solution. A control solution without the antiseptic is also prepared.

-

Sampling: At predetermined time intervals (e.g., 15 seconds, 30 seconds, 1 minute, 5 minutes), an aliquot is removed from the test solution.

-

Neutralization: The antiseptic in the aliquot is immediately neutralized by adding it to a suitable neutralizing broth to stop its antimicrobial activity.

-

Plating and Incubation: The neutralized sample is serially diluted and plated onto an appropriate agar medium. The plates are then incubated to allow for the growth of surviving microorganisms.

-

Quantification: The number of colony-forming units (CFUs) on each plate is counted, and the log reduction in viable organisms at each time point is calculated relative to the initial inoculum count.

Visualizing the Mechanism and Workflow

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Mechanism of action of Povidone-Iodine.

Caption: Generalized workflow for a time-kill assay.

References

- 1. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Povidone–iodine: use in hand disinfection, skin preparation and antiseptic irrigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Povidone-Iodine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of Povidone-Iodine? [synapse.patsnap.com]

- 7. Antimicrobial effectiveness of povidone-iodine and consequences for new application areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Prepodyne in the Laboratory: A Technical Guide to Shelf Life and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the shelf life and optimal storage conditions for Prepodyne, a widely used antiseptic in laboratory and clinical settings. The stability of this compound, a brand of povidone-iodine, is critical for ensuring its antimicrobial efficacy. This document outlines the factors influencing its degradation, recommended storage protocols, and methods for assessing its potency over time.

Core Principles of this compound Stability

This compound's active ingredient is povidone-iodine, a complex of polyvinylpyrrolidone (PVP) and iodine. Its antimicrobial activity is primarily attributed to the release of free iodine, which rapidly penetrates microbial cell walls and oxidizes key proteins, nucleotides, and fatty acids, leading to cell death. The stability of this compound is, therefore, directly related to the retention of this "available iodine."

Several environmental factors can accelerate the degradation of povidone-iodine, leading to a loss of potency. These include:

-

Temperature: Elevated temperatures increase the rate of chemical degradation.

-

Light: Exposure to light, particularly UV light, can cause the breakdown of the povidone-iodine complex.

-

Air (Oxygen): Oxidation can lead to a decrease in available iodine.

-

Container Integrity: Improperly sealed containers can lead to evaporation and exposure to environmental contaminants.

Shelf Life and Storage Conditions

The shelf life of this compound is dependent on its concentration, whether the container is opened or unopened, and the storage conditions. The following tables summarize the recommended storage conditions and expected shelf life based on available data for povidone-iodine solutions.

Table 1: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store at controlled room temperature, below 25°C (77°F). Do not freeze. | To minimize the rate of chemical degradation. Freezing can affect the physical stability of the solution. |

| Light Exposure | Store in the original, opaque container, protected from light. | To prevent photodegradation of the povidone-iodine complex. |

| Container | Keep containers tightly closed when not in use. | To prevent evaporation, oxidation, and microbial contamination. |

| Ventilation | Store in a well-ventilated area. | General laboratory best practice for chemical storage. |

| Compatibility | Avoid storage with strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions that could degrade the product. |

Table 2: Quantitative Shelf Life Data for Povidone-Iodine Solutions

| Product Concentration | Container Status | Storage Condition | Shelf Life |

| 10% Povidone-Iodine | Unopened | Below 25°C, protected from light | Up to 36 months |

| 10% Povidone-Iodine | Opened | Controlled room temperature, tightly sealed | Stable for at least 200 days for topical and douche solutions. |

| 0.75% Povidone-Iodine (Gargle) | Opened | Controlled room temperature, tightly sealed | Stable for approximately 50 days. |

| 0.5% Povidone-Iodine (Diluted) | Opened | Room temperature, unshielded from light | 3 to 4 weeks |

| 0.5% Povidone-Iodine (Diluted) | Opened | 4°C, protected from light, in a closed container | Optimal for maintaining available iodine concentration. |

Experimental Protocols

The stability of this compound is primarily assessed by determining the concentration of available iodine. The most common method is redox titration with sodium thiosulfate.

Protocol for Determination of Available Iodine

Principle: The available iodine in the povidone-iodine solution reacts with sodium thiosulfate in a redox reaction. Starch is used as an indicator, which forms a deep blue-black complex with iodine. The endpoint of the titration is reached when the blue color disappears.

Reagents and Equipment:

-

0.1 N Sodium Thiosulfate (Na₂S₂O₃) standard solution

-

Starch indicator solution (1%)

-

This compound solution (sample)

-

Distilled or deionized water

-

Burette, beaker, conical flask, and pipette

Procedure:

-

Accurately weigh a sample of the this compound solution (e.g., approximately 5 g) into a conical flask.

-

Add approximately 200 mL of distilled water and stir to dissolve completely.

-

Titrate the solution with 0.1 N sodium thiosulfate solution.

-

As the solution turns a pale yellow, add 3 mL of starch indicator solution. The solution will turn a deep blue-black.

-

Continue the titration dropwise with constant stirring until the blue color completely disappears.

-

Record the volume of sodium thiosulfate solution used.

-

Perform a blank titration with distilled water and the starch indicator, and make any necessary corrections.

Calculation: Each mL of 0.1 N sodium thiosulfate is equivalent to 12.69 mg of available iodine. The percentage of available iodine can be calculated using the following formula:

Available Iodine (%) = [(Volume of Na₂S₂O₃ (mL) - Blank (mL)) x 0.1 x 12.69] / [Weight of sample (g) x 10]

Visualizations

Antimicrobial Mechanism of Action of Povidone-Iodine

The following diagram illustrates the proposed mechanism by which povidone-iodine exerts its microbicidal effects.

Caption: Mechanism of Povidone-Iodine Antimicrobial Activity.

Experimental Workflow for Stability Testing

This diagram outlines the key steps in a typical stability study for this compound.

Caption: Workflow for Assessing this compound Stability.

The Virucidal Power of Prepodyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the virucidal properties of Prepodyne, a brand of iodophor antiseptics and disinfectants. The core active ingredient in this compound is povidone-iodine (PVP-I), a broad-spectrum microbicide with well-documented efficacy against a wide range of viruses. This document summarizes the available scientific data on the virucidal action of povidone-iodine, its mechanisms of action, and the experimental methodologies used to evaluate its efficacy. While specific virucidal data for the proprietary this compound formulations are limited in the public domain, the information presented here for its active ingredient, povidone-iodine, serves as the primary basis for understanding its antiviral capabilities.

Core Mechanism of Virucidal Action

This compound's virucidal activity is attributed to its active ingredient, povidone-iodine. Povidone-iodine is a water-soluble complex of elemental iodine and the polymer polyvinylpyrrolidone (povidone). In an aqueous solution, a dynamic equilibrium exists where free iodine is slowly released from the povidone carrier.[1][2] This free iodine is the primary microbicidal agent.

The virucidal mechanism of povidone-iodine is multifaceted and primarily involves the potent oxidizing effects of free iodine on viral components.[2][3] This action is non-specific, which contributes to its broad-spectrum activity and the lack of reported viral resistance. The key mechanisms include:

-

Oxidation of Viral Proteins: Free iodine rapidly penetrates viral particles and oxidizes key amino acids, such as cysteine and methionine, in viral surface proteins and enzymes.[3] This leads to the denaturation of these proteins, disrupting viral structure and function, including the mechanisms for attachment and entry into host cells.

-

Alteration of Nucleic Acids: The oxidative action of iodine also targets the nucleic acids (DNA or RNA) of the virus, impairing its genetic material and preventing replication.[3]

-

Disruption of the Viral Envelope: For enveloped viruses, free iodine can attack and oxidize the fatty acids in the lipid envelope, compromising its integrity and leading to viral inactivation.

For specific viruses like influenza, povidone-iodine has been shown to inhibit viral hemagglutinin, which is crucial for attachment to host cells, and neuraminidase, an enzyme essential for the release of new virus particles from infected cells.[1][4]

References

- 1. Infectious Disease Management and Control with Povidone Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Virucidal effect of povidone-iodine against SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of the action of povidone-iodine against human and avian influenza A viruses: its effects on hemagglutination and sialidase activities - PMC [pmc.ncbi.nlm.nih.gov]

Prepodyne in Microbiological Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prepodyne® is a brand of iodophor antiseptic solutions and surgical scrubs widely utilized for its broad-spectrum antimicrobial properties. The active ingredient in this compound is povidone-iodine (PVP-I), a complex of polyvinylpyrrolidone (povidone) and iodine. This complex permits a sustained release of free iodine, which is the active microbicidal agent, resulting in a product with the potent, broad-spectrum activity of iodine but with reduced irritation and staining.[1][2] This guide provides a comprehensive overview of this compound's applications in microbiology research, including its mechanism of action, antimicrobial efficacy, and detailed experimental protocols for its evaluation and use.

Mechanism of Action

The microbicidal activity of this compound is attributed to the action of free iodine released from the povidone-iodine complex.[3] The mechanism is multifaceted and targets various components of microbial cells, leading to rapid cell death.[4] This broad, non-specific mechanism of action is a key reason for the lack of reported microbial resistance to povidone-iodine.[4]

The primary mechanisms include:

-

Oxidation of Cellular Components: Free iodine is a strong oxidizing agent. It rapidly penetrates microbial cell walls and oxidizes key cellular components.[4] This includes the sulfhydryl groups of amino acids like cysteine and methionine in proteins, leading to the denaturation of enzymes and structural proteins.[3] It also oxidizes nucleotides in DNA and RNA and fatty acids in cell membranes, disrupting cellular function and integrity.[3][4]

-

Disruption of Cell Membranes: Iodine interacts with the unsaturated fatty acids of the cell membrane, altering its structure and increasing its permeability.[3][5] This leads to the leakage of essential cellular contents and ultimately, cell lysis.

-

Inhibition of Protein Synthesis: By forming complexes with amino acids, povidone-iodine impairs protein synthesis, further contributing to microbial cell death.[5]

Caption: High-level overview of the microbicidal mechanism of this compound.

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad antimicrobial spectrum, with demonstrated activity against bacteria, viruses, fungi, and some spores.[1][6] The efficacy of povidone-iodine is often quantified by the log reduction in microbial viability. A ≥ 4-log reduction (99.99% kill rate) is generally considered evidence of effective virucidal activity, while a ≥ 5-log reduction (99.999% kill rate) is the standard for bactericidal activity in many applications.[3][7]

Bactericidal Activity

Povidone-iodine is effective against a wide range of Gram-positive and Gram-negative bacteria.[4]

| Organism | Product/Concentration | Contact Time | Log Reduction | Reference |

| Escherichia coli | 7.5% PVP-I Cleanser | 15-60 s | 4.09–5.27 | [6] |

| Staphylococcus aureus | 10% PVP-I | 15-20 s | Bactericidal | [8] |

| 18 Species (including Acinetobacter, Candida, Enterobacteriaceae, E. coli, Klebsiella pneumoniae, Proteus, Pseudomonas aeruginosa, Salmonella, Serratia marcescens, Shigella sonnei, Staphylococcus, Streptococcus) | This compound (1:8 dilution) | 1-5 min | Complete cidal activity | [9] |

| Clostridium perfringens | Povidone-Iodine Disinfectant | 10 min | 2.7 | [7] |

| Mycobacterium fortuitum | Povidone-Iodine Disinfectant | Not specified | Effective at 1:80 dilution | [7] |

A comparative study of this compound and Betadine surgical scrubs in handwashing experiments showed an 83.6% (± 21%) decrease in microbial flora for this compound and an 85.2% (± 24%) decrease for Betadine, indicating no significant difference in their bactericidal effectiveness.[9]

Virucidal Activity

Povidone-iodine has demonstrated efficacy against a broad range of both enveloped and non-enveloped viruses.[10][11]

| Virus | Product/Concentration | Contact Time | Log Reduction | Reference |

| SARS-CoV-2 | 10% PVP-I Antiseptic Solution | 30 s | ≥ 4.00 | [5] |

| SARS-CoV-2 | 7.5% PVP-I Skin Cleanser | 30 s | ≥ 4.00 | [5] |

| SARS-CoV-2 | 1% PVP-I Gargle/Mouthwash | 15 s | > 5.00 | [3] |

| SARS-CoV-2 | 0.5% PVP-I (1:2 dilution) | 15 s | > 4.00 | [3] |

| Murine Coronavirus (A59) | 10% PVP-I Solution | 15 s | > 4.56 | [4] |

| Human Coronavirus (NL63) | 0.5% PVP-I Solution | 15 s | 4.75 | [4] |

| Murine Norovirus (MNV) | 7.5% PVP-I Cleanser | 15-60 s | 1.57–2.57 | [6] |

| Adenovirus, Mumps, Rotavirus, Poliovirus, Coxsackievirus, Rhinovirus, Herpes Simplex, Rubella, Measles, Influenza, HIV | Povidone-Iodine | Short | Effective | [11] |

Fungicidal Activity

Povidone-iodine is also effective against various fungi, including yeasts and molds.

| Organism | Product/Concentration | Contact Time | Efficacy | Reference |

| Candida albicans | Povidone-Iodine | Not specified | Fungicidal | [12] |

| Aspergillus fumigatus | 1% available iodine | < 5 min | Biocidal activity | [13] |

| Trichophyton rubrum | Povidone-Iodine | Not specified | Limits fungal growth | [12] |

| Microsporum canis | Povidone-Iodine | Not specified | Limits fungal growth | [12] |

Anti-biofilm Activity

Recent research has highlighted the efficacy of povidone-iodine in inhibiting and eradicating microbial biofilms, which are notoriously resistant to many antimicrobial agents.

| Organism | Product/Concentration | Effect | Reference |

| Staphylococcus aureus (MRSA & MSSA) | 0.8% PVP-I (3 min) + Vancomycin (24h) | Synergistic reduction of immature biofilms | [14] |

| Staphylococcus aureus | Povidone-Iodine (sub-inhibitory concentrations) | Inhibition of biofilm formation | [15] |

| Multi-drug resistant S. aureus, K. pneumoniae, P. aeruginosa, C. albicans | 0.25% PVP-I solution and gel | Complete eradication of biofilms | [16] |

Experimental Protocols

Quantitative Suspension Test for Bactericidal Activity (based on EN 13727)

This protocol outlines a method to determine the bactericidal efficacy of this compound in a suspension test.

Objective: To evaluate the log reduction of a bacterial suspension after exposure to a specific concentration of this compound for a defined contact time.

Materials:

-

This compound solution

-

Sterile hard water (for dilution)

-

Test bacterial strains (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 15442, Enterococcus hirae ATCC 10541, Escherichia coli K12 NCTC 10538)

-

Culture media (e.g., Tryptic Soy Agar)

-

Neutralizing solution (e.g., sodium thiosulfate)

-

Sterile test tubes, pipettes, and other standard microbiology laboratory equipment

-

Water bath or incubator

Procedure:

-

Preparation of Test Suspension:

-

Culture the test bacteria on appropriate agar plates.

-

Harvest the bacteria and suspend them in a suitable diluent to achieve a final concentration of 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL.

-

-

Preparation of Disinfectant Solution:

-

Prepare the desired concentration of this compound solution by diluting it with sterile hard water.

-

-

Test Procedure:

-

Equilibrate all solutions to the test temperature (e.g., 20°C).

-

In a sterile test tube, mix 1 mL of the bacterial suspension with 1 mL of an interfering substance (e.g., bovine albumin solution to simulate "dirty" conditions).

-

Add 8 mL of the prepared this compound solution to the mixture and start a timer.

-

After the specified contact time (e.g., 30 seconds, 60 seconds, 5 minutes), transfer 1 mL of the mixture to a tube containing 8 mL of neutralizing solution and 1 mL of water. Mix thoroughly.

-

-

Enumeration of Survivors:

-

Perform serial dilutions of the neutralized sample.

-

Plate 1 mL of appropriate dilutions onto agar plates in duplicate.

-

Incubate the plates at 37°C for 24-48 hours.

-

Count the number of colonies (CFU) on the plates.

-

-

Calculation of Log Reduction:

-

Determine the initial bacterial concentration (N) from a control sample (without disinfectant).

-

Determine the final bacterial concentration (Na) after exposure to this compound.

-

Calculate the log reduction (R) using the formula: R = log10(N) - log10(Na).

-

Acceptance Criteria: A log reduction of ≥ 5 is typically required to demonstrate bactericidal activity.[7]

Caption: Workflow for a quantitative suspension test of bactericidal activity.

Surface Disinfection Efficacy Test

This protocol provides a general method for evaluating the efficacy of this compound as a surface disinfectant.

Objective: To determine the effectiveness of this compound in reducing microbial contamination on a hard, non-porous surface.

Materials:

-

This compound solution

-

Sterile test surfaces (e.g., stainless steel or glass carriers)

-

Test microbial suspension (bacteria, yeast, or fungal spores)

-

Sterile cloth or wipe

-

Neutralizing broth

-

Culture media

-

Sterile swabs or contact plates

Procedure:

-

Inoculation of Surfaces:

-

Pipette a small volume (e.g., 0.05 mL) of the microbial suspension onto the center of each sterile test surface and spread evenly.

-

Allow the inoculum to dry completely in a biosafety cabinet.

-

-

Disinfection:

-

Apply this compound solution to a sterile wipe.

-

Wipe the inoculated surface with the disinfectant-laden wipe, ensuring complete coverage.

-

Allow the specified contact time.

-

-

Sampling:

-

After the contact time, neutralize the disinfectant on the surface. This can be done by either:

-

Swabbing the surface with a sterile swab pre-moistened with neutralizing broth.

-

Pressing a contact plate containing a neutralizer directly onto the surface.

-

-

-

Enumeration:

-

If using a swab, vortex the swab in a tube of neutralizing broth and then plate serial dilutions.

-

If using a contact plate, incubate the plate directly.

-

Incubate plates at the appropriate temperature and time.

-

Count the number of colonies.

-

-

Calculation of Log Reduction:

-

Compare the number of viable microorganisms recovered from the treated surfaces to those recovered from untreated control surfaces.

-

Calculate the log reduction as described in the suspension test protocol.

-

Applications in the Research Laboratory

Beyond its use as a skin antiseptic, this compound and other povidone-iodine solutions have several applications in a microbiology research setting.

Surface Decontamination in Cell Culture Laboratories

Maintaining a sterile environment is critical in cell culture to prevent contamination.[12][17] this compound solutions can be used for the disinfection of surfaces within a biological safety cabinet (BSC), incubators, and laboratory benches.

Recommended Practice:

-

Prepare a working solution of this compound as recommended by the manufacturer.

-

Apply the solution to the surface to be disinfected using a sterile wipe.

-

Ensure the surface remains wet for the recommended contact time.

-

Wipe the surface with a sterile wipe moistened with sterile water to remove any residue, which could be toxic to cell cultures.

Disinfection of Laboratory Equipment

While povidone-iodine can be corrosive to some metals like aluminum and copper and may cause staining, it can be used for the disinfection of certain types of laboratory equipment.[18] It is crucial to check the manufacturer's recommendations for the equipment before using an iodophor.

Prevention of Biofilm Formation

As indicated by the data, povidone-iodine can be effective in preventing the formation of biofilms on various surfaces. This is particularly relevant in studies involving indwelling medical devices or in systems where biofilm formation is a concern.

Storage and Stability

This compound solutions should be stored in tightly closed containers in a cool, dry, and well-ventilated area, away from direct sunlight and extreme temperatures.[15][19] The stability of diluted povidone-iodine solutions can be affected by light and temperature.[20] For research applications requiring precise concentrations, it is advisable to prepare fresh dilutions regularly.

Conclusion

This compound, a povidone-iodine based antiseptic, is a valuable tool in microbiology research due to its broad-spectrum microbicidal activity, non-specific mechanism of action that limits the development of resistance, and its efficacy against biofilms. This guide provides the foundational knowledge for its effective and appropriate use in a research setting, from understanding its fundamental mechanism to applying it in standardized efficacy testing and laboratory decontamination protocols. For specific applications, researchers should always consult the manufacturer's instructions and relevant safety data sheets.

References

- 1. eurofinsus.com [eurofinsus.com]

- 2. drugs.com [drugs.com]

- 3. In vitro virucidal activity of povidone iodine gargle and mouthwash against SARS-CoV-2: implications for dental practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Evaluation of the Virucidal Activity of Different Povidone–Iodine Formulations Against Murine and Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Povidone-Iodine Demonstrates Rapid In Vitro Virucidal Activity Against SARS-CoV-2, The Virus Causing COVID-19 Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bactericidal and Virucidal Activity of Povidone-Iodine and Chlorhexidine Gluconate Cleansers in an In Vivo Hand Hygiene Clinical Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. submit.foodhygiene.or.kr [submit.foodhygiene.or.kr]

- 8. Table 1. Methods of sterilization and disinfection | Infection Control | CDC [cdc.gov]

- 9. Comparison of the germicidal activity of this compound and betadine surgical scrub solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmabeginers.com [pharmabeginers.com]

- 11. biofilm.montana.edu [biofilm.montana.edu]

- 12. ibidi.com [ibidi.com]

- 13. In vitro testing of fungicidal activity of biocides against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Combining povidone-iodine with vancomycin can be beneficial in reducing early biofilm formation of methicillin-resistant Staphylococcus aureus and methicillin-sensitive S. aureus on titanium surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-biofilm activity of sub-inhibitory povidone-iodine concentrations against Staphylococcus epidermidis and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]

- 18. A helpful guide to disinfecting laboratory equipment [henderson-biomedical.co.uk]

- 19. delaval.com [delaval.com]

- 20. westpenetone.com [westpenetone.com]

An In-depth Technical Guide to the Safe Handling of Prepodyne in a Laboratory Environment

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Prepodyne formulations commonly used in laboratory settings. Adherence to these guidelines is crucial for maintaining a safe research environment and ensuring the well-being of all personnel. This compound, a brand of povidone-iodine antiseptic, is effective in reducing microbial flora.[1] However, different formulations possess distinct hazard profiles that necessitate specific handling procedures.

Hazard Identification and Classification

This compound products are available in various formulations, each with a unique combination of ingredients and associated hazards. The primary active ingredient is a povidone-iodine complex.[2][3] Below is a summary of the hazard classifications for three common this compound formulations.

Table 1: Hazard Classification of this compound Formulations

| Formulation | Primary Active Ingredient | Hazard Classification | Key Hazard Statements |

| This compound GEN | Povidone-iodine complex (10%)[2] | Not classified based on available information[2] | None[2] |

| This compound HS | Povidone-iodine complex (7.5%)[3] | Causes serious eye irritation, Causes mild skin irritation[3] | Causes serious eye irritation. Causes mild skin irritation.[3] |

| This compound Solution | Iodine (0 - 10%)[4] | Not considered hazardous by OSHA 2012 Standard. Harmful to aquatic life.[4] | Harmful to aquatic life[4] |

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to mitigating risks associated with handling this compound. The required level of protection varies with the specific formulation and the nature of the task being performed.

Table 2: Recommended Personal Protective Equipment for this compound Formulations

| Formulation | Eye/Face Protection | Skin and Body Protection | Respiratory Protection |

| This compound GEN | Not required under normal use.[2] | Not required under normal use.[2] | Not required under normal use.[2] |

| This compound HS | Safety glasses are recommended if prolonged or repeated exposure is expected.[3] | Not required under normal use.[3] | Not required under normal use.[3] |

| This compound Solution | Safety glasses with side-shields are recommended if splashes are likely to occur.[4] | No special technical protective measures are necessary.[4] | Ensure adequate ventilation.[4] |

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of this compound solutions.

Handling

-

General Hygiene: Always handle this compound in accordance with good industrial hygiene and safety practices.[2][3][4]

-

Avoid Contact: Avoid contact with eyes.[4][5] For this compound HS, avoid contact with skin and clothing as well.[3]

-

Ventilation: Ensure adequate ventilation, especially in confined areas, when using this compound Solution.[4]

Storage

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Incompatible Materials: Store away from strong alkalis and oxidizers.[2]

-

Temperature: For this compound Solution, avoid extremes of temperature and direct sunlight. Do not freeze, as it may affect the physical condition of the material. If frozen, thaw and mix before use.[4]

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical. The following table outlines the recommended first aid procedures for different types of exposure to this compound formulations.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | This compound GEN[2] | This compound HS[3] | This compound Solution[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention. |

| Skin Contact | Rinse skin with water. | Rinse skin with water. | Wash off with plenty of water. |

| Ingestion | Do not induce vomiting. Drink 1 or 2 glasses of water. Call a physician or Poison Control Centre immediately.[2] | Do not induce vomiting. Drink 1 or 2 glasses of water. Call a physician or Poison Control Centre immediately.[3] | Call a physician or Poison Control Centre immediately. |

| Inhalation | Not applicable. | Not applicable. | Move to fresh air. |

Accidental Release and Disposal

Proper procedures for spill cleanup and waste disposal are necessary to prevent environmental contamination and ensure a safe laboratory environment.

Accidental Release

In the event of a spill, prevent further leakage or spillage if it is safe to do so.[2][3][4] For all formulations, the affected area should be rinsed with plenty of water.[2][3] For this compound Solution, soak up the spill with an inert absorbent material and then sweep or shovel it into a suitable container for disposal.[4]

Disposal

Dispose of waste in accordance with local regulations.[2][3][4] Empty containers should be taken for local recycling, recovery, or waste disposal.[2][3][4]

Experimental Protocols and Workflows

While specific experimental protocols involving this compound will vary depending on the research application, the following diagrams illustrate standardized workflows for safe handling and emergency response.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

References

Prepodyne's Efficacy Against Common Laboratory Contaminants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial efficacy of Prepodyne, an iodophor disinfectant, against common contaminants found in laboratory settings. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on disinfection protocols and to ensure the integrity of their work by maintaining aseptic conditions. The data and protocols are primarily based on the active ingredient, povidone-iodine, a widely studied broad-spectrum microbicidal agent.

Core Principles of Povidone-Iodine Activity

This compound's antimicrobial activity is derived from its active ingredient, povidone-iodine. This complex consists of polyvinylpyrrolidone (povidone), a solubilizing polymer, and elemental iodine. In solution, free iodine is slowly released from the complex.[1] This free iodine is a potent oxidizing agent that rapidly penetrates microbial cell walls.[1] Its mechanism of action is multi-targeted, leading to rapid cell death and a low likelihood of microbial resistance.[2]

The key mechanisms include:

-

Oxidation of Cellular Components: Free iodine oxidizes essential amino acids, nucleotides, and fatty acids within the microbial cell.[1]

-

Enzyme Inactivation: This oxidation leads to the denaturation of structural proteins and enzymes, disrupting critical metabolic pathways.

-

Membrane Disruption: The integrity of the microbial cell membrane is compromised, leading to leakage of cellular contents.

Antimicrobial Efficacy Data

The following tables summarize the available quantitative data on the efficacy of povidone-iodine against a range of common laboratory contaminants. The data is presented as log reduction, which represents the decrease in the number of viable microorganisms on a logarithmic scale. A higher log reduction indicates a more effective disinfectant.

Table 1: Bactericidal Efficacy of Povidone-Iodine

| Microorganism | Strain | Concentration of Povidone-Iodine | Contact Time | Log Reduction | Surface | Reference |

| Staphylococcus aureus (MRSA) | ATCC BAA-43 | 10% | 0.5 hours | Complete Eradication | Biofilm | 10 |

| Staphylococcus aureus | Clinical Isolates | 10% | 1.5 minutes | >3.47 | Stainless Steel | 7 |

| Pseudomonas aeruginosa | ATCC 15442 | 10% | 0.5 hours | Complete Eradication | Biofilm | 10 |

| Pseudomonas aeruginosa | Clinical Isolates | Not Specified | 1 minute | >3 log | Suspension | 30 |

| Escherichia coli | Not Specified | Not Specified | Not Specified | ≥5 log | Not Specified | 31 |

| Enterococcus faecalis (VRE) | Clinical Isolates | 10% | 1.5 minutes | >3.14 | Stainless Steel | 7 |

Table 2: Fungicidal Efficacy of Povidone-Iodine

| Microorganism | Strain | Concentration of Povidone-Iodine | Contact Time | Log Reduction | Condition | Reference |

| Candida albicans | ATCC 10231 | 10% | 0.5 hours | Complete Eradication | Biofilm | 10 |

| Candida auris | Clinical Isolate | Not Specified | Not Specified | ≥4.2 | Suspension | 25 |

| Aspergillus brasiliensis (niger) | Not Specified | 7.5% | 15 minutes | No fungicidal activity | Suspension | 6 |

| Aspergillus fumigatus | Clinical Isolates | 1% (available iodine) | ≤5 minutes | Biocidal activity | Suspension | 24 |

Table 3: Virucidal Efficacy of Povidone-Iodine

| Virus | Type | Concentration of Povidone-Iodine | Contact Time | Log Reduction | Condition | Reference |

| SARS-CoV-2 | Enveloped | 1% | 15 seconds | >5 | Suspension | 7 |

| MERS-CoV | Enveloped | 1% | 15 seconds | >4 | Suspension | 14 |

| Influenza Virus | Enveloped | Not Specified | Not Specified | >5 | Not Specified | 14 |

| Murine Norovirus | Non-enveloped | 7.5% | Not Specified | Significantly higher than soap | in vivo hand wash | 14 |

| Adenovirus Type 5 | Non-enveloped | Not Specified | 3-5 minutes | >4 | Suspension | 18 |

| Poliovirus Type 1 | Non-enveloped | Not Specified | ≥60 minutes | >4 | Suspension | 18 |

Experimental Protocols for Efficacy Testing

The evaluation of a disinfectant's efficacy is a critical component of a laboratory's contamination control strategy. Standardized methods are employed to ensure the reliability and reproducibility of the results. The following outlines a general workflow for disinfectant efficacy testing, based on established protocols such as those from the AOAC International and European Standards (EN).

Surface Disinfection Efficacy Test (Carrier Test)

This protocol is a generalized representation based on carrier test methodologies.

1. Preparation of Materials:

-

Test Surfaces (Carriers): Use representative materials from the laboratory environment (e.g., stainless steel, glass, plastic coupons) of a standardized size. Sterilize the carriers before use.

-

Microbial Cultures: Prepare a high-concentration suspension of the target microorganism (e.g., 10^8 CFU/mL) in a suitable broth. Common laboratory contaminants to consider include Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.

-

Disinfectant Solution: Prepare the desired concentration of this compound solution according to the manufacturer's instructions.

-

Neutralizer: A validated neutralizing solution is crucial to stop the action of the disinfectant at the specified contact time. The choice of neutralizer depends on the active ingredient (e.g., sodium thiosulfate for iodine).

-

Recovery Medium: Use a suitable agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) for enumerating surviving microorganisms.

2. Inoculation of Carriers:

-

Pipette a standardized volume of the microbial suspension onto the center of each sterile carrier.

-

Spread the inoculum evenly over a defined area.

-

Dry the inoculated carriers in a sterile environment for a specified time and temperature to allow the microorganisms to attach to the surface.

3. Disinfectant Application:

-

Apply the prepared this compound solution to the inoculated and dried carriers. Ensure complete and uniform coverage of the inoculated area.

-

Allow the disinfectant to remain in contact with the surface for the predetermined contact time (e.g., 1, 5, 10 minutes).

4. Neutralization and Recovery:

-

After the contact time, transfer each carrier to a tube containing a validated neutralizer solution. Agitate to ensure complete neutralization of the disinfectant.

-

Serially dilute the neutralized solution.

-

Plate the dilutions onto the appropriate recovery medium.

5. Incubation and Enumeration:

-

Incubate the plates under optimal conditions for the target microorganism.

-

Count the number of colony-forming units (CFUs) on each plate.

6. Calculation of Log Reduction:

-

Determine the initial number of microorganisms on control carriers (inoculated but not treated with disinfectant).

-

Calculate the log reduction by subtracting the logarithm of the number of survivors on the treated carriers from the logarithm of the initial number of microorganisms on the control carriers.

Conclusion

This compound, through its active ingredient povidone-iodine, demonstrates broad-spectrum antimicrobial activity against a wide range of bacteria, fungi, and viruses commonly found in laboratory settings. Its multi-targeted mechanism of action makes it an effective disinfectant for surface decontamination, contributing to the maintenance of aseptic conditions and the prevention of experimental contamination. The efficacy of this compound is dependent on factors such as concentration, contact time, and the presence of organic load. Therefore, it is imperative for laboratories to validate their disinfection protocols using standardized methods to ensure the desired level of microbial control is achieved. This guide provides the foundational technical information to assist in the development and implementation of robust and effective disinfection strategies.

References

Methodological & Application

Application Notes and Protocols for Surface Decontamination with Prepodyne in a Cell Culture Hood

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a sterile environment within a cell culture hood is paramount to prevent contamination and ensure the integrity of experimental results. Prepodyne, a broad-spectrum antiseptic containing povidone-iodine, is an effective agent for surface decontamination. Its mechanism of action involves the gradual release of free iodine, which rapidly penetrates microorganisms, oxidizing key cellular components and leading to cell death.[1][2] This document provides a detailed protocol for the use of this compound for surface decontamination in a cell culture hood, along with supporting data on its efficacy and safety considerations.

Product Information

-

Active Ingredient: Povidone-Iodine (a complex of iodine and polyvinylpyrrolidone)

-

Mechanism of Action: Povidone-iodine releases free iodine, which is a powerful oxidizing agent. It targets and oxidizes proteins, nucleotides, and fatty acids in microorganisms, resulting in rapid cell death.[2]

-

Spectrum of Activity: Povidone-iodine exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, protozoa, and various viruses.[3] With increased exposure time, it is also effective against bacterial spores.[2][3]

Quantitative Efficacy Data

The following table summarizes the antimicrobial efficacy of povidone-iodine against common contaminants. It is important to note that efficacy can be influenced by factors such as organic load, surface type, concentration, and contact time.

| Microorganism | Surface | Concentration of Povidone-Iodine | Contact Time | Log Reduction | Citation |

| Staphylococcus aureus | Stainless Steel | 5% | 30 seconds | > 7 (Complete Eradication) | [4] |

| Staphylococcus aureus | Stainless Steel | 10% | 30 seconds | > 7 (Complete Eradication) | [4] |

| Planktonic S. aureus | - | 0.3% | Not specified | > 3 | [5] |

| S. aureus Biofilm | Kirschner wire | 0.3% | Not specified | < 3 | [5] |

| Escherichia coli | - | 1 mg/L (in a synergistic system) | Not specified | Enhanced bactericidal activity | [6] |

| Pseudomonas aeruginosa | - | 1 mg/L (in a synergistic system) | Not specified | Enhanced bactericidal activity | [6] |

| Candida albicans | - | Not specified | 30 seconds | Inhibition | [4] |

| Aspergillus brasiliensis | - | Not specified | Not specified | Fungicidal activity | [7] |

| Mycoplasma hominis | In suspension | Not specified | Not specified | Effective killing | [8] |

| Ureaplasma urealyticum | In suspension | Not specified | Not specified | Effective killing | [8] |

Experimental Protocols

Recommended Dilution for Surface Decontamination

While this compound is often used as a skin antiseptic at full strength, for routine surface decontamination in a cell culture hood, a dilution is recommended to minimize potential corrosion of stainless steel surfaces over time. A common practice for povidone-iodine solutions in laboratory settings is to prepare a solution that yields 1% available iodine. Standard 10% povidone-iodine solutions contain 1% available iodine and can be used as is or diluted further.[9] Interestingly, some studies have shown that dilutions of povidone-iodine can exhibit more rapid bactericidal activity than the full-strength solution.[4]

Preparation of a 1:10 Dilution of 10% this compound Solution:

-

Measure 10 ml of 10% this compound solution.

-

Add 90 ml of sterile distilled water to a sterile container.

-

Add the 10 ml of this compound to the water and mix gently. This will result in a 1% povidone-iodine solution.

Protocol for Routine Surface Decontamination of a Cell Culture Hood

This protocol outlines the steps for decontaminating the interior surfaces of a biological safety cabinet (BSC) before and after use.

Materials:

-

This compound solution (e.g., 1% povidone-iodine)

-

Sterile, lint-free wipes

-

70% ethanol

-

Sterile distilled water

-

Appropriate Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses.

Procedure:

-

Preparation:

-

Ensure the cell culture hood's blower is turned on and has been running for at least 5-10 minutes to purge the air.

-

Don the appropriate PPE.

-

-

Initial Decontamination (Before Work):

-

Moisten a sterile, lint-free wipe with the prepared this compound solution.

-

Wipe the interior surfaces of the hood, starting with the back wall and moving towards the front. Use overlapping, unidirectional strokes.

-

Wipe the side walls and the interior of the sash.

-

Finally, wipe the work surface.

-

Allow a contact time of at least 5-10 minutes . The surface should remain visibly wet during this time.[10]

-

-

Rinsing Step:

-

After the required contact time, moisten a new sterile, lint-free wipe with sterile distilled water and wipe down all surfaces to remove any residual iodine. This step is crucial to prevent potential corrosion of the stainless steel.

-

-

Final Disinfection:

-

Moisten a sterile, lint-free wipe with 70% ethanol and wipe down all interior surfaces again.

-

Allow the ethanol to evaporate completely before introducing any materials into the hood.

-

-

Post-Work Decontamination:

-

At the completion of your work, remove all materials from the hood.

-

Repeat steps 2 through 4 to decontaminate the surfaces.

-

Validation of Decontamination Efficacy

To ensure the effectiveness of the decontamination protocol in your specific laboratory environment, it is recommended to perform periodic validation.

Materials:

-

Sterile swabs

-

Neutralizing broth (e.g., D/E Neutralizing Broth)

-

Agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Incubator

Procedure:

-

Pre-Decontamination Sampling:

-

Select several areas on the work surface of the cell culture hood.

-

Moisten a sterile swab with sterile saline and swab a defined area (e.g., 10 cm x 10 cm).

-

Place the swab into a tube containing neutralizing broth.

-

-

Decontamination:

-

Perform the decontamination protocol as described in section 4.2.

-

-

Post-Decontamination Sampling:

-

After the final ethanol wipe has dried, swab the same areas sampled in step 1 using a new sterile swab.

-

Place the swab into a new tube of neutralizing broth.

-

-

Plating and Incubation:

-

Vortex the neutralizing broth tubes.

-

Plate a defined volume (e.g., 100 µl) from each tube onto the appropriate agar plates.

-

Incubate the plates at the appropriate temperature and duration for bacterial and fungal growth.

-

-

Analysis:

-

Count the number of colony-forming units (CFUs) on the pre- and post-decontamination plates.

-

A successful decontamination should result in a significant reduction (e.g., >99% or a 2-log reduction) in CFUs.

-

Mandatory Visualizations

Caption: Workflow for surface decontamination with this compound in a cell culture hood.

Safety and Compatibility

-

Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound and other disinfectants.

-

Material Compatibility: Povidone-iodine can be corrosive to some metals with prolonged contact. It is crucial to rinse stainless steel surfaces with sterile water after the recommended contact time to prevent pitting and corrosion. Avoid using on aluminum or copper surfaces.

-

Storage: Store this compound solutions in a cool, dark place and adhere to the manufacturer's expiration dates. Diluted solutions should be prepared fresh daily.

-

Inactivation: The presence of organic material can reduce the efficacy of povidone-iodine. Therefore, it is important to clean heavily soiled surfaces before disinfection.

Conclusion

This compound, containing povidone-iodine, is a highly effective disinfectant for maintaining a sterile environment in a cell culture hood. Adherence to a validated protocol, including appropriate dilution, contact time, and a subsequent rinsing step, is essential for effective decontamination while preserving the integrity of the stainless steel surfaces. Regular validation of the cleaning procedure is recommended to ensure its ongoing efficacy.

References

- 1. nuaire.com [nuaire.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. morthoj.org [morthoj.org]

- 4. researchgate.net [researchgate.net]

- 5. multimedia.3m.com [multimedia.3m.com]

- 6. nist.gov [nist.gov]

- 7. This compound® GEN West Penetone Canada | Your cleaning solutions resource [westpenetone.com]

- 8. Povidone-Iodine Solution USP, 10% (w/v), 1% (w/v) Available Iodine, for Laboratory Use Only, Ricca Chemical 500 mL | Buy Online | Ricca Chemical Company | Fisher Scientific [fishersci.com]

- 9. web.uri.edu [web.uri.edu]

- 10. orf.od.nih.gov [orf.od.nih.gov]

Application Notes and Protocols for the Use of Prepodyne (Povidone-Iodine) in the Context of Surgical Instrument Preparation for Animal Studies

Disclaimer: These application notes are intended for research and drug development professionals. The following information is for guidance purposes. Always consult your institution's specific animal care and use committee (IACUC) guidelines and standard operating procedures for surgical instrument sterilization. For survival surgeries, heat sterilization (autoclaving) is the gold standard and preferred method. Chemical disinfection should be considered a lower grade of microbial kill and reserved for specific circumstances as outlined by institutional protocols.

Prepodyne is a brand of povidone-iodine (PVP-I), a broad-spectrum antiseptic. It functions as an iodophor, a complex that releases free iodine, which is the active microbicidal agent.[1][2] Free iodine rapidly penetrates microorganisms and targets key proteins, nucleotides, and fatty acids, leading to cell death.[2] While highly effective against a wide range of bacteria, viruses, and fungi, achieving true sterilization—the complete elimination of all microbial life, including resilient bacterial spores—with povidone-iodine alone is not consistently supported by scientific literature and institutional guidelines.[3][4][5][6] Therefore, its primary application for surgical instruments is high-level disinfection.

I. Efficacy and Limitations of Povidone-Iodine for Instrument Treatment

Povidone-iodine's bactericidal action is well-documented.[7] Interestingly, its efficacy can be concentration-dependent, with some studies showing that diluted solutions (e.g., 0.1% to 1%) have greater bactericidal activity than stock solutions due to a higher concentration of free iodine.[7][8][9] However, for achieving a state approaching sterility, particularly against bacterial endospores, povidone-iodine as a sole agent is often insufficient.[1][2][10]

A key consideration is the distinction between disinfection and sterilization. Disinfection eliminates most pathogenic microorganisms but not necessarily all microbial forms (like bacterial spores). Sterilization, required for survival surgeries, destroys all viable microorganisms.[4] Institutional Animal Care and Use Committees (IACUC) and veterinary guidelines typically mandate sterilization of surgical instruments via methods like steam autoclaving or ethylene oxide gas.[3][4][11]

II. Quantitative Data on Sporicidal Activity

The following table summarizes data from a study investigating the efficacy of povidone-iodine and other chemical agents in reducing Bacillus thuringiensis endospores on surgical tools. This data highlights that while povidone-iodine reduces microbial load, it does not achieve sterilization on its own.

| Chemical Agent/Combination | Concentration | Mean Colony-Forming Units (CFU) Remaining | Sterilization Achieved? |

| Control (No Treatment) | N/A | ~300 | No |

| Povidone-Iodine | 7.5% | 3 | No |

| Chlorhexidine Gluconate | 5% | 12 | No |

| Ethanol | 70% | 9 | No |

| Methanol | 90% | 20 | No |

| Povidone-Iodine + Chlorhexidine Gluconate | 7.5% + 5% | 1 | No |

| Povidone-Iodine + Ethanol | 7.5% + 70% | 6 | No |

| Povidone-Iodine + Chlorhexidine Gluconate + Ethanol | 7.5% + 5% + 70% | 0 | Yes |